Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-4-16-13(15)11-7-10-6-8(2)5-9(3)12(10)14-11/h5-6,11,14H,4,7H2,1-3H3 |
InChI Key |
APRWLJCSQYZXOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=CC(=CC(=C2N1)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis generally starts from appropriately substituted indole or indoline precursors, such as ethyl indole-2-carboxylates or indole-2-carboxylic acids, which are then functionalized to introduce the 5,7-dimethyl substitution and reduced to the dihydro form.
Method 1: Reduction of Ethyl 5,7-dimethylindole-2-carboxylate to the Indoline Derivative
A key method involves the reduction of ethyl 5,7-dimethylindole-2-carboxylate to the corresponding indoline ester:
Step 1: Synthesis of ethyl 5,7-dimethylindole-2-carboxylate via classical indole synthesis routes (e.g., Fischer indole synthesis or Hemetsberger–Knittel reaction) using substituted benzaldehydes bearing methyl groups at the 5 and 7 positions.
Step 2: Catalytic or chemical reduction of the indole double bond to form the 2,3-dihydroindole (indoline) ring system.
Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
For example, LiAlH4 reduction in tetrahydrofuran (THF) at reflux for extended periods (e.g., 10 hours) under nitrogen atmosphere has been reported to efficiently reduce nitrovinyl-indole intermediates to indoline derivatives.
Step 3: Purification by silica gel chromatography using ethyl acetate/hexane mixtures.
Method 2: Preparation via Tin Chloride Complex and Base Hydrolysis
An alternative preparation involves the formation of a tin chloride complex intermediate, followed by base hydrolysis:
Step 1: Ethyl indoline-2-carboxylate derivatives form a tin chloride hydrochloride salt by reaction with tin tetrachloride in ethanol.
Step 2: The salt is isolated by filtration and washing, then dissolved in methanol.
Step 3: Addition of aqueous potassium hydroxide solution dropwise under stirring and controlled temperature (20–25 °C) to maintain pH above 11, leading to hydrolysis and precipitation of the indoline-2-carboxylate.
Step 4: Filtration, washing, and drying yield the purified ethyl indoline-2-carboxylate.
This method is notable for its mild conditions and relatively high purity of the product.
Method 3: Friedel–Crafts Acylation and Subsequent Reduction
For derivatives bearing substituents such as methyl groups at the 5 and 7 positions, Friedel–Crafts acylation followed by reduction is a viable route:
Step 1: Starting from ethyl 5,7-dimethylindole-2-carboxylate, Friedel–Crafts acylation is performed using acyl chlorides and aluminum chloride in anhydrous 1,2-dichloroethane under reflux to introduce acyl groups at the 3-position.
Step 2: The ketone group introduced is reduced using triethylsilane or other hydride sources to yield alkyl-substituted indole derivatives.
Step 3: Hydrolysis under basic conditions converts esters to acids if needed; however, for the ethyl ester, this step may be omitted.
Step 4: Final reduction of the indole double bond to the indoline is achieved by catalytic hydrogenation or chemical reduction.
Reaction Conditions and Optimization
Research Findings and Analytical Data
Purity and characterization: Products are typically characterized by proton nuclear magnetic resonance (^1H NMR), mass spectrometry (MS), and melting point determination.
For example, ^1H NMR spectra show characteristic quartet signals for the ethyl ester group at ~4.4 ppm and methyl singlets corresponding to the 5,7-dimethyl groups on the aromatic ring.
Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight of ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate.
Reaction monitoring by thin-layer chromatography (TLC) is standard, using ethyl acetate/hexane solvent systems.
Optimization studies emphasize maintaining pH and temperature control during hydrolysis steps to maximize yield and purity.
Summary Table of Preparation Routes
| Preparation Route | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Tin chloride complex + base hydrolysis | Ethyl indoline-2-carboxylate | Complex formation, base hydrolysis | Mild conditions, good purity | Requires handling of tin reagents |
| LiAlH4 reduction of nitrovinyl intermediates | 3-((E)-2-nitrovinyl)-1H-indole derivatives | LiAlH4 reduction in refluxing THF | Efficient reduction, high yield | Sensitive to moisture, requires inert atmosphere |
| Friedel–Crafts acylation + reduction | Ethyl 5,7-dimethylindole-2-carboxylate | Acylation with AlCl3, reduction with triethylsilane | Allows C3 functionalization | Multi-step, requires careful control |
Chemical Reactions Analysis
Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and electrophiles (e.g., halogens).
Scientific Research Applications
Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Medicine: Research explores its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: It is utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in viral replication or cancer cell proliferation.
Pathways Involved: The pathways affected by this compound include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical properties and structural differences between Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate and analogous indole derivatives:
Key Differences and Research Findings :
Electronic Effects :
- The 5,7-dimethyl groups in the target compound enhance electron density in the indole ring compared to halogenated analogs like Ethyl 5,7-dichloro-1H-indole-2-carboxylate , which exhibit electron-withdrawing effects. This difference impacts reactivity in electrophilic substitution reactions .
- The 2,3-dihydro moiety reduces aromaticity, increasing flexibility and altering π-π stacking interactions compared to fully aromatic indoles (e.g., Ethyl indole-2-carboxylate ) .
Solubility and Stability :
- Chlorinated derivatives (e.g., Ethyl 5,7-dichloro-1H-indole-2-carboxylate ) exhibit higher melting points and lower solubility in polar solvents due to stronger intermolecular forces .
- The ethyl ester group in the target compound improves lipid solubility, making it more amenable to organic-phase reactions than carboxylic acid derivatives (e.g., Indole-5-carboxylic acid ) .
Synthetic Utility :
- The target compound’s methyl groups simplify regioselective functionalization compared to unsubstituted indoles, as seen in protocols for synthesizing 5-substituted heterocycles .
- In contrast, fused systems like 5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole require multistep syntheses due to their complex polycyclic frameworks .
Biological Activity
Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate is a compound belonging to the indole family, known for its diverse biological activities. Its unique structure, characterized by two methyl groups at the 5 and 7 positions of the indole ring and an ethyl ester functional group, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antiviral and anticancer properties, synthesis methods, and relevant case studies.
- Molecular Formula : C13H15NO2
- Molecular Weight : Approximately 219.27 g/mol
- IUPAC Name : this compound
Structural Features
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Indole Ring | Fused benzene and pyrrole-like |
| Methyl Groups | Located at positions 5 and 7 |
| Ethyl Ester Group | Attached to the carboxylate position |
Antiviral Properties
Research indicates that this compound exhibits potential antiviral activity. Preliminary studies suggest it may inhibit viral replication through interactions with specific enzymes involved in viral life cycles. For instance, it has shown effectiveness against various viral infections, although detailed mechanisms remain to be elucidated.
Anticancer Activity
The compound has garnered attention for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism of action appears to involve the inhibition of key enzymes associated with cancer progression. Notably, in vitro studies have shown that this compound can significantly reduce the viability of several cancer cell lines, including breast and pancreatic cancer cells .
Case Studies
- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of various indole derivatives on pancreatic cancer cell lines (BxPC-3 and AsPC-1). This compound was included in the assays and demonstrated a dose-dependent decrease in cell viability compared to untreated controls .
- Mechanistic Studies : Another research effort focused on elucidating the mechanism by which this compound affects cancer cells. It was found to interact with cellular pathways related to apoptosis and cell cycle regulation, suggesting its potential as a lead compound for developing new anticancer agents .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Alkylation Reactions : The nitrogen atom of ethyl indole-2-carboxylate can be alkylated using various reagents such as potassium permanganate or lithium aluminum hydride .
- Reduction Techniques : Reductive methods involving boron hydrides have been employed to synthesize new derivatives from polyfunctional precursors .
Summary Table of Synthesis Methods
| Method | Description |
|---|---|
| Alkylation | Using KOH in acetone for nitrogen alkylation |
| Reduction | Employing boron hydrides for functional group reduction |
Q & A
Basic: What are the common synthetic routes for preparing Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate?
The compound can be synthesized via Fischer indole synthesis or Friedel-Crafts acylation. For example, Fischer indole synthesis involves condensing a substituted phenylhydrazine with a ketone or aldehyde (e.g., ethyl pyruvate) under acidic conditions. Evidence suggests that abnormal product formation (e.g., chloro-substituted derivatives) may occur during Fischer reactions, necessitating optimization of reaction conditions (e.g., solvent, acid strength) to minimize by-products . Alternatively, Friedel-Crafts acylation of indole derivatives with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) can introduce ester groups at the 2-position. Reaction monitoring via TLC and purification via flash chromatography are critical to isolate the target compound .
Basic: How can the crystal structure of this compound be determined and refined?
X-ray crystallography using SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) is the gold standard. Key steps include:
- Data collection with a diffractometer.
- Structure solution via direct methods (SHELXD) or Patterson maps.
- Refinement with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding interactions.
The OLEX2 interface streamlines this workflow, enabling real-time visualization and validation of hydrogen-bonding networks or ring puckering (e.g., Cremer-Pople parameters for dihydroindole ring analysis) .
Advanced: How can computational methods predict the conformational flexibility of the dihydroindole ring?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the ring puckering of the 2,3-dihydro-1H-indole core. Cremer-Pople parameters (e.g., amplitude , phase angle ) quantify non-planar distortions. Molecular dynamics simulations (e.g., AMBER force field) further assess solvent effects on conformational stability. Discrepancies between computational and crystallographic data may arise from crystal packing forces, requiring cross-validation with experimental results .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Contradictions between NMR, MS, and X-ray data often arise from:
- Dynamic effects : Rotamers causing split NMR signals (e.g., ethyl ester rotation).
- Impurity interference : By-products from incomplete acylation or ring closure.
Resolution methods include: - Variable-temperature NMR to identify dynamic processes.
- High-resolution MS (HRMS-ESI) to confirm molecular ion integrity.
- Re-crystallization in alternative solvents (e.g., DMF/EtOAc) to improve purity .
Advanced: How can researchers optimize multi-step synthesis to improve yield and selectivity?
Case study from General Procedure A ( ):
Acylation : React ethyl 5-chloroindole-2-carboxylate with acyl chlorides (AlCl₃ catalyst, 1,2-dichloroethane, reflux).
Reduction : Use triethylsilane to reduce ketones to alkyl groups.
Key optimizations :
- Strict anhydrous conditions to prevent hydrolysis.
- Stepwise quenching (ice-cold water, pH adjustment) to isolate intermediates.
- Combinatorial screening of acyl chlorides to enhance regioselectivity .
Basic: What safety protocols are critical when handling this compound?
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact ( ).
- Ventilation : Use fume hoods due to potential respiratory irritants.
- Waste disposal : Segregate halogenated by-products (e.g., chloro derivatives) for professional hazardous waste treatment .
Advanced: How can researchers design derivatives to study structure-activity relationships (SAR)?
- Functionalization : Introduce substituents at positions 5 and 7 (e.g., halogens, methoxy groups) via electrophilic substitution.
- Bioisosteres : Replace the ethyl ester with amides or hydrazides ( ).
- Pharmacophore mapping : Use docking studies (AutoDock Vina) to correlate substituent effects with biological targets (e.g., kinase inhibition) .
Basic: What chromatographic methods are effective for purifying this compound?
- Normal-phase silica chromatography (hexane/EtOAc gradients) for non-polar intermediates.
- Reverse-phase HPLC (C18 column, acetonitrile/water) for polar derivatives.
- Recrystallization : DMF/EtOAc mixtures yield high-purity crystals for X-ray analysis .
Advanced: How can crystallographic data inform drug design for this scaffold?
- Hydrogen-bond motifs : The ethyl ester carbonyl often participates in intermolecular H-bonds, influencing crystal packing and solubility.
- Torsional angles : Dihedral angles between the indole ring and ester group affect binding pocket compatibility.
- Solvent channels : Crystal structures with solvent-accessible voids may guide co-crystallization strategies for stability studies .
Advanced: What analytical techniques validate synthetic intermediates in complex pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
